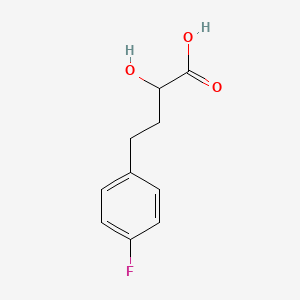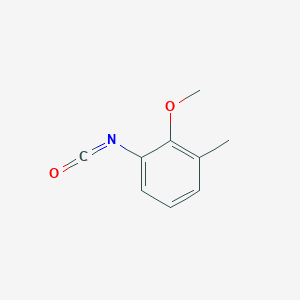
3-((Tetrahydro-2h-pyran-4-yl)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydropyran moiety via a methylene bridge. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and tetrahydropyran, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a tetrahydropyran-4-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The tetrahydropyran moiety can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the pyrrolidine moiety.
Pyrrolidine: A basic structure without the tetrahydropyran ring.
4-(Hydroxymethyl)tetrahydropyran: A compound with a hydroxymethyl group instead of the pyrrolidine ring.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(oxan-4-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H19NO/c1-4-11-8-10(1)7-9-2-5-12-6-3-9/h9-11H,1-8H2 |
InChI Key |
RJTIUZVAEPCYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)





![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

